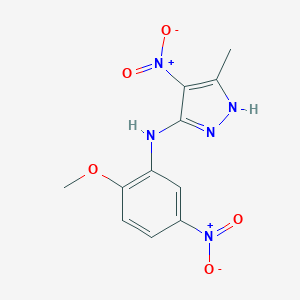![molecular formula C16H14N4O2 B412854 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one](/img/structure/B412854.png)
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes a pyrazolone core, a phenyl group, and a hydrazinyl linkage to a cyclohexadienone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one typically involves the condensation of appropriate hydrazine derivatives with pyrazolone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinyl or cyclohexadienone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Applications De Recherche Scientifique
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and screening.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the pyrazolone and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2-phenyl-1H-pyrazol-3-one: A simpler pyrazolone derivative with similar core structure but lacking the hydrazinyl and cyclohexadienone moieties.
2-phenyl-1H-pyrazol-3-one: Another pyrazolone derivative with a phenyl group but without the additional functional groups present in the target compound.
6-oxocyclohexa-2,4-dien-1-ylidene derivatives: Compounds with similar cyclohexadienone structures but different substituents.
Uniqueness
The uniqueness of 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrazinyl linkage and the cyclohexadienone moiety allows for unique interactions and reactivity compared to simpler pyrazolone derivatives.
Propriétés
Formule moléculaire |
C16H14N4O2 |
|---|---|
Poids moléculaire |
294.31g/mol |
Nom IUPAC |
4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N4O2/c1-11-15(18-17-13-9-5-6-10-14(13)21)16(22)20(19-11)12-7-3-2-4-8-12/h2-10,19,21H,1H3 |
Clé InChI |
QMLOZOJEJRNFAL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3O |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B412772.png)
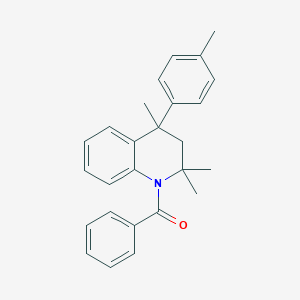
![N-[4-(dimethylamino)benzylidene]-N-[4-(9H-xanthen-9-yl)phenyl]amine](/img/structure/B412774.png)
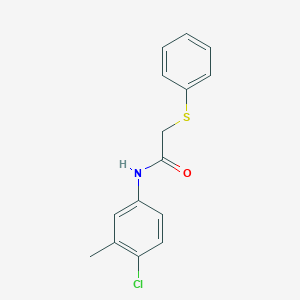
![4-butoxy-N'-[(4-pentylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B412779.png)
![2-(4-Heptylphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B412780.png)
![Ethyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B412782.png)
![2-phenoxy-N-{4'-[(2-phenoxybutanoyl)amino][1,1'-biphenyl]-4-yl}butanamide](/img/structure/B412783.png)
![2-(4-BUTOXYPHENYL)-5-{4'-METHOXY-[1,1'-BIPHENYL]-4-YL}-1,3,4-OXADIAZOLE](/img/structure/B412784.png)
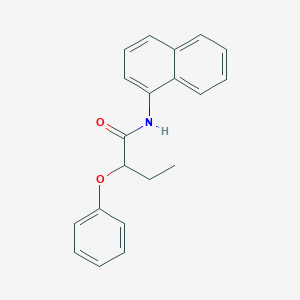
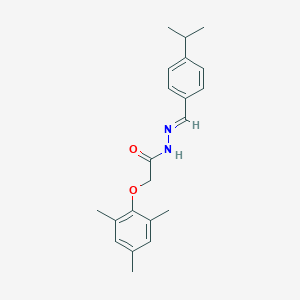
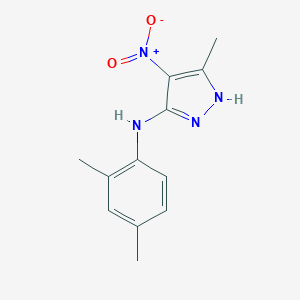
![6-benzoyl-2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B412793.png)
